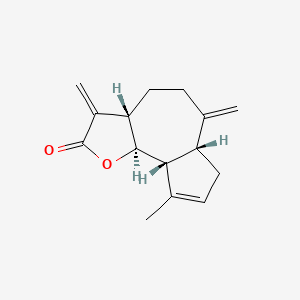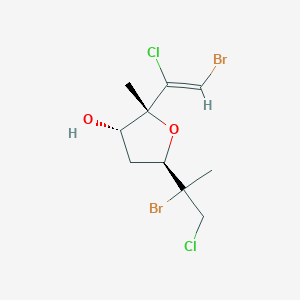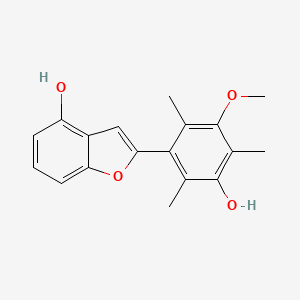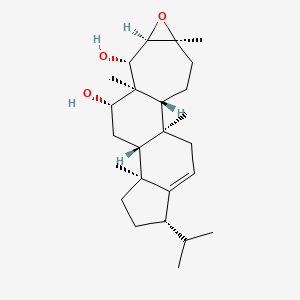![molecular formula C13H19N3O6S2 B1246517 (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1246517.png)
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide is a pyrimidinylpropanamide antibiotic isolated from the fermentation broth and mycelium of the bacterium Streptomyces sparsogenes . It is known for its ability to induce the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves several key steps:
Diastereoselective Oxidation: The initial step involves the oxidation of sulfide with tert-butyl hydroperoxide in the presence of titanium isopropoxide and ®-binaphthol at 4°C, yielding the (S)-sulfoxide with an 85% diastereomeric excess.
Recrystallization: The (S)-sulfoxide is then recrystallized from dichloromethane-hexane to obtain optically pure (S)-sulfoxide.
Deprotection: The N-benzyloxycarbonyl group is removed using sodium in liquid ammonia to give the corresponding amine.
Sulfenylation: The amine is treated with dimethyl disulfide in the presence of lithium diisopropylamide to afford the thioacetal mono-S-oxide.
Final Deprotection: The protecting methoxymethyl group is removed using an acidic ion-exchange resin in methanol at 50°C to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces sparsogenes followed by extraction and purification using techniques such as active carbon chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves diastereoselective oxidation of sulfide.
Sulfenylation: This reaction is used to introduce the thioacetal mono-S-oxide group.
Coupling: The formation of the amide bond through coupling reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, titanium isopropoxide, ®-binaphthol.
Sulfenylation: Dimethyl disulfide, lithium diisopropylamide.
Coupling: Dicyclohexylcarbodiimide, 1-hydroxybenzo-7-azatriazole.
Major Products Formed: The major product formed from these reactions is this compound, with intermediate compounds such as (S)-sulfoxide and thioacetal mono-S-oxide .
Scientific Research Applications
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways:
Protein Kinase C Inhibition: It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling and regulation.
Induction of Flat Reversion: The compound induces the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus, suggesting its involvement in pathways regulating cell morphology and transformation.
Comparison with Similar Compounds
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:
Sparsomycin: Another pyrimidinylpropanamide antibiotic with similar biological activity.
Sparoxomycin A2: A closely related compound with similar structure and activity.
Uniqueness
This compound: Unique for its specific inhibition of protein kinase C and its ability to induce flat reversion in transformed cells.
Sparsomycin: Known for its broader spectrum of antibiotic activity.
Sparoxomycin A2: Shares similar properties with this compound but may differ in specific activity and potency.
Properties
Molecular Formula |
C13H19N3O6S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?,24?/m0/s1 |
InChI Key |
ZIMCIWWBWLSQCN-HFXQSUOBSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CS(=O)C |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |
Synonyms |
sparoxomycin A1 sparoxomycin A2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)

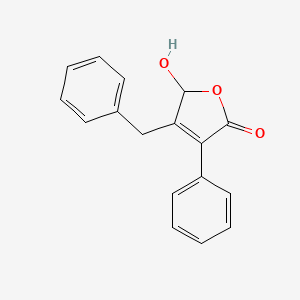
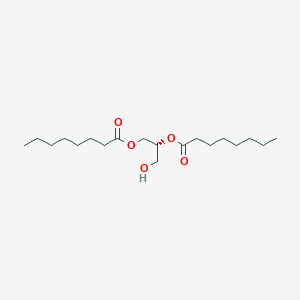
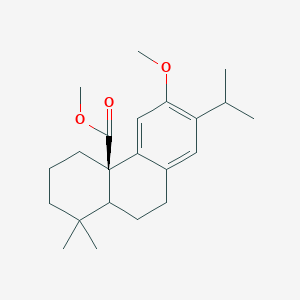

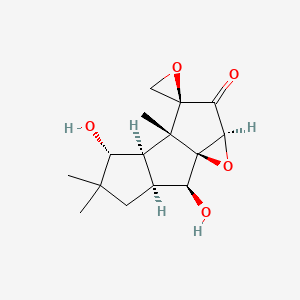

![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate](/img/structure/B1246450.png)
